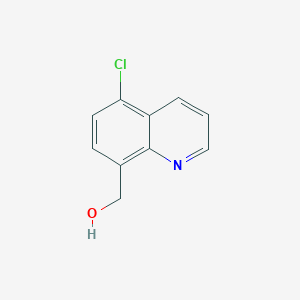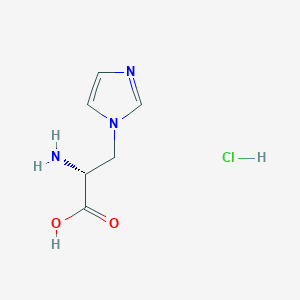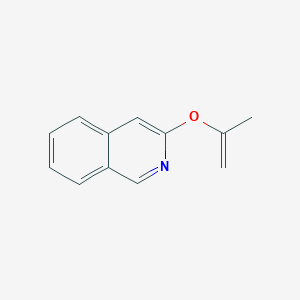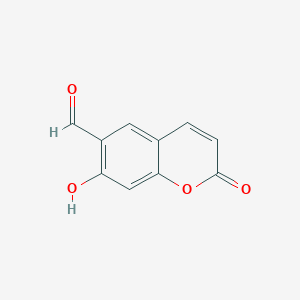
(E)-4-(piperidin-1-yl)but-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(piperidin-1-yl)but-2-enoyl chloride is an organic compound that features a piperidine ring attached to a butenoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(piperidin-1-yl)but-2-enoyl chloride typically involves the reaction of piperidine with an appropriate butenoyl chloride precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(piperidin-1-yl)but-2-enoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Addition Reactions: The double bond in the butenoyl moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Addition Reactions: Reagents such as hydrogen halides or organometallic compounds can be used. The reactions may require catalysts like palladium or platinum.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Hydrohalides: Formed through addition reactions with hydrogen halides.
Reduced or Oxidized Derivatives: Formed through oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
(E)-4-(piperidin-1-yl)but-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of (E)-4-(piperidin-1-yl)but-2-enoyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its butenoyl group to nucleophilic sites on target molecules. This acylation can modify the activity of enzymes or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(morpholin-1-yl)but-2-enoyl chloride: Similar structure with a morpholine ring instead of a piperidine ring.
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride: Contains a pyrrolidine ring in place of the piperidine ring.
(E)-4-(azepan-1-yl)but-2-enoyl chloride: Features an azepane ring instead of a piperidine ring.
Uniqueness
(E)-4-(piperidin-1-yl)but-2-enoyl chloride is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H14ClNO |
|---|---|
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
(E)-4-piperidin-1-ylbut-2-enoyl chloride |
InChI |
InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2/b5-4+ |
Clave InChI |
XPJWCVLKRVTORQ-SNAWJCMRSA-N |
SMILES isomérico |
C1CCN(CC1)C/C=C/C(=O)Cl |
SMILES canónico |
C1CCN(CC1)CC=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)




![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)




